Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is a synthetic derivative of glucose. This compound is characterized by the presence of benzyl and acetyl groups attached to a glucopyranoside backbone. It is primarily used in biochemical research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Introduction of Benzyl Group: A benzyl group is introduced at the anomeric position through a glycosylation reaction.
Acetylation: The remaining hydroxyl groups are acetylated to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are processed in batches.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Deacetylated glucopyranosides.
Substitution Products: Glucopyranosides with various functional groups replacing acetyl groups.
Scientific Research Applications
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is utilized in several research areas:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate in enzymatic studies to understand glycosidase activities.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for glycosidases.
Industry: Employed in the production of specialty chemicals and as an intermediate in various synthetic pathways.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and proteins involved in carbohydrate metabolism. It can act as a competitive inhibitor for glycosidases, enzymes that hydrolyze glycosidic bonds. By binding to the active site of these enzymes, it prevents the breakdown of glycosidic bonds, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-benzyl-alpha-D-glucopyranoside: Similar structure but with benzyl groups instead of acetyl groups.
Methyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside: Methyl group at the anomeric position instead of benzyl.
Uniqueness: Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and acetyl groups, which confer distinct chemical properties and biological activities. Its structure allows for specific interactions with enzymes, making it a valuable tool in biochemical research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-NNIGNNQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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